Product packaging for Lycopsamine N-oxide-d3(Cat. No.:)

Lycopsamine N-oxide-d3

Cat. No.: B12425709
M. Wt: 318.38 g/mol
InChI Key: DNAWGBOKUFFVMB-YJLUAEPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Pyrrolizidine (B1209537) Alkaloids and Their N-oxides in Academic Research

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds produced by an estimated 6,000 plant species, which is about 3% of all flowering plants. nih.gov These plants synthesize PAs as a defense mechanism against herbivores. nih.govresearchgate.net PAs are heterocyclic organic compounds characterized by a pyrrolizidine core structure, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.govnih.gov They are typically found as esters, formed from a necine base (an amino alcohol) and a necic acid (an aliphatic acid), and can exist as tertiary bases or their corresponding N-oxides. nih.gov

The presence of a double bond in the 1,2-position of the pyrrolizidine core often confers toxicity. nih.gov Many PAs are known to be hepatotoxic (damaging to the liver), genotoxic (damaging to DNA), and carcinogenic (cancer-causing). researchgate.netresearchgate.netmdpi.com Due to the widespread distribution of PA-producing plants, these toxic compounds can contaminate various food sources, including honey, milk, tea, and herbal supplements, posing a potential risk to human health. mdpi.comnih.govresearchgate.netjst.go.jp

PA N-oxides are often the more abundant form in plants. researchgate.net While once considered less toxic, it is now understood that they can be converted back to the toxic tertiary alkaloids in the gut, making their detection and quantification crucial for a complete safety assessment of food and herbal products. nih.govnih.gov The toxicity of PAs is linked to their metabolic activation in the liver, which produces reactive pyrrolic metabolites capable of binding to cellular macromolecules like DNA. acs.orgbiosynth.com Research has identified specific PA-derived DNA adducts that may serve as biomarkers for PA exposure and associated liver tumor formation. nih.govacs.org

Significance of Stable Isotope Labeling in Mechanistic and Quantitative Chemical Biology

Stable isotope labeling is a powerful technique used in chemical and biological research to trace the fate of molecules and to accurately quantify their presence in complex mixtures. symeres.comnih.gov This involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comdiagnosticsworldnews.com

The key advantages of using stable isotope-labeled compounds, particularly in conjunction with mass spectrometry (MS), include:

Improved Quantitative Accuracy: Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for quantitative analysis in mass spectrometry. scioninstruments.comaptochem.com They serve as ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte of interest but a different mass-to-charge ratio (m/z). scioninstruments.com This allows for precise correction of variations that can occur during sample preparation, extraction, and analysis, including matrix effects where other components in a sample can suppress or enhance the signal of the target analyte. clearsynth.comtexilajournal.com

Enhanced Method Robustness: The use of stable isotope-labeled internal standards is an essential component of robust, high-throughput bioanalytical methods. aptochem.com By co-eluting with the analyte, they help to account for variability in chromatography and ionization, leading to more reliable and reproducible results. aptochem.com

Mechanistic Studies: Stable isotopes are invaluable for elucidating metabolic pathways and reaction mechanisms. symeres.comnih.gov By introducing a labeled precursor into a biological system, researchers can track its conversion into various metabolites, providing direct evidence of metabolic routes. nih.govoup.com The kinetic isotope effect, a change in reaction rate observed when an atom is replaced by its isotope, can also be exploited to study reaction mechanisms. symeres.com

Role of Lycopsamine (B1675737) N-oxide-d3 as a Reference Standard and Tracer in Research Applications

Lycopsamine N-oxide-d3 is the deuterium-labeled version of Lycopsamine N-oxide. medchemexpress.com Lycopsamine and its N-oxide are pyrrolizidine alkaloids found in various plants and can contaminate food products like honey and bee pollen. mdpi.commedchemexpress.commedchemexpress.com As a deuterated compound, this compound serves several critical functions in research:

Internal Standard for Quantitative Analysis: Its primary role is as an internal standard for the accurate quantification of Lycopsamine N-oxide in various matrices, such as food, environmental samples, and biological tissues. aptochem.comclearsynth.com When using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to a sample. By comparing the MS signal of the labeled standard to the unlabeled native analyte, researchers can precisely determine the concentration of Lycopsamine N-oxide, compensating for any loss or variation during the analytical process. scioninstruments.comtexilajournal.com

Tracer for Metabolic Studies: this compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Lycopsamine N-oxide in biological systems. symeres.comyoutube.com By administering the labeled compound, scientists can follow its metabolic fate, identify its metabolites, and understand its pharmacokinetic profile, which is crucial for toxicological risk assessment. biosynth.commedchemexpress.com

The use of this compound as a reference standard is fundamental for ensuring the accuracy and reliability of analytical methods developed to monitor the presence of this potentially harmful compound in the food chain and to conduct toxicological research. carlroth.com

Interactive Data Table: Properties of Lycopsamine N-oxide and its Deuterated Analog

PropertyLycopsamine N-oxideThis compound
Chemical Formula C15H25NO6C15H22D3NO6
Molecular Weight 315.36 g/mol biosynth.compharmacompass.com318.38 g/mol medchemexpress.com
CAS Number 95462-15-0 phytolab.comsynzeal.comNot available
Primary Use Analyte in toxicological and food safety studies biosynth.comInternal standard for quantitative analysis, tracer in metabolic studies medchemexpress.com
Key Characteristic Naturally occurring pyrrolizidine alkaloid N-oxide medchemexpress.comDeuterium-labeled version of Lycopsamine N-oxide medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO6 B12425709 Lycopsamine N-oxide-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25NO6

Molecular Weight

318.38 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3

InChI Key

DNAWGBOKUFFVMB-YJLUAEPNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

Chemical Synthesis and Deuterium Incorporation Strategies for Lycopsamine N Oxide D3

Synthetic Approaches to Lycopsamine (B1675737) N-oxide Parent Compound

Lycopsamine N-oxide is a member of the pyrrolizidine (B1209537) alkaloid (PA) family, which are compounds known for their presence in numerous plant species and are characterized by a necine base esterified with one or more necic acids. nih.govmdpi.com The synthesis of the parent Lycopsamine N-oxide compound is a complex process that typically involves the coupling of a necine base with a suitable necic acid, followed by N-oxidation.

A documented synthetic route involves the regiospecific coupling of (-)-retronecine with protected derivatives of trachelanthic acid or viridifloric acid at the C-9 position. nih.gov Retronecine can be obtained by the hydrolysis of monocrotaline, an alkaloid isolated from natural sources like Crotalaria spectabilis. nih.gov The necic acids, (-)- and (+)-trachelanthic acid and (-)- and (+)-viridifloric acid, are synthesized separately. nih.gov Following the coupling reaction, hydrolysis of the protecting groups on the necic acid moiety yields lycopsamine or its stereoisomers. The final step is the oxidation of the tertiary nitrogen atom of the pyrrolizidine ring to form the corresponding N-oxide. nih.govnih.gov This N-oxidation is a common metabolic pathway for pyrrolizidine alkaloids in various organisms. nih.gov

The general structure of these compounds consists of two fused five-membered rings sharing a nitrogen atom, forming the pyrrolizidine nucleus. inchem.org Lycopsamine, specifically, is an ester of the necine base retronecine and viridifloric acid. nih.gov The N-oxides are often found alongside their tertiary amine counterparts in plants. nih.govmdpi.com

Methodologies for Deuterium (B1214612) Labeling and Derivatization of Lycopsamine N-oxide

The introduction of deuterium into the Lycopsamine N-oxide structure to create Lycopsamine N-oxide-d3 requires specialized synthetic strategies. These can be broadly categorized into site-specific techniques, which offer precise control over the location of deuterium incorporation, and general methods, which may result in labeling at multiple positions. The choice of method depends on the desired labeling pattern and the stage at which deuteration is introduced in the synthetic pathway.

Site-specific deuteration is highly desirable for creating internal standards for mass spectrometry and for detailed mechanistic studies. researchgate.net The most common and efficient method for site-selective deuteration is hydrogen isotope exchange (HIE). researchgate.netsnnu.edu.cn

Metal-Catalyzed C-H Activation: This powerful technique enables the direct exchange of hydrogen for deuterium at specific C-H bonds. snnu.edu.cn Transition metal catalysts, often based on iridium, rhodium, or palladium, can be used to selectively activate C-H bonds, facilitating exchange with a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). youtube.com The regioselectivity can often be controlled by using directing groups within the substrate molecule that coordinate to the metal catalyst and guide it to a specific C-H bond. snnu.edu.cn For a molecule like lycopsamine, this could potentially be applied to the necic acid portion before its esterification with retronecine.

Photochemical Methods: Visible-light-induced deuteration is an emerging strategy that allows for the late-stage functionalization of complex molecules under mild conditions. Photoredox catalysis can be employed to generate reactive intermediates that abstract a hydrogen atom, which is subsequently replaced by a deuterium atom from a suitable donor. acs.org

General labeling methods are useful when a higher degree of deuteration is desired or when site-specificity is not a primary concern. These methods often involve introducing deuterium early in the synthesis.

Stepwise Synthesis with Deuterated Reagents: One of the most straightforward approaches involves using commercially available deuterated starting materials or reagents in a multi-step synthesis. snnu.edu.cnresearchgate.netresearchgate.net For instance, deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can be used to introduce deuterium during the reduction of carbonyl groups or other functional groups in the synthesis of the necic acid precursor. researchgate.netresearchgate.net

Reductive Deuteration: This method involves the addition of deuterium across unsaturated bonds, such as alkenes or alkynes, using D₂ gas in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). youtube.comresearchgate.net

Dehalogenation-Deuteration: In this approach, a halogen atom (e.g., bromine or iodine) is replaced with a deuterium atom. researchgate.net This is typically achieved by reacting the halogenated precursor with a deuterium source in the presence of a catalyst. researchgate.net

The following table summarizes and compares various deuterium labeling strategies:

Method CategorySpecific TechniqueDeuterium SourceStage of SynthesisSelectivityKey Features
Site-Specific Metal-Catalyzed HIED₂O, D₂Late-stageHighAllows precise labeling of complex molecules. researchgate.net
Site-Specific Photochemical DeuterationD₂O, Deuterated SolventsLate-stageVariesUses mild, visible-light conditions.
General Use of Deuterated ReagentsLiAlD₄, NaBD₄, CD₃IEarly-stageModerateStraightforward incorporation via standard reactions. researchgate.netresearchgate.net
General Catalytic Reductive DeuterationD₂Early-stageLowEffective for saturating double/triple bonds with deuterium. researchgate.net

Isotopic Purity Assessment in Synthesized this compound

After the synthesis of this compound, it is crucial to determine its isotopic purity and confirm the location of the deuterium labels. This is essential to ensure its suitability as an internal standard or for other research applications. The two primary analytical techniques for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying isotopic enrichment. almacgroup.comalmacgroup.com The analysis involves measuring the relative intensities of the molecular ions corresponding to the unlabeled compound (d₀) and its deuterated isotopologues (d₁, d₂, d₃, etc.). almacgroup.com Time-of-flight (TOF) mass spectrometers offer high resolution, which allows for the clear separation of isotopic peaks, facilitating accurate quantification. almacgroup.comresearchgate.net The percentage of isotopic purity is calculated from the integrated areas of the extracted ion chromatograms for each isotopologue. almacgroup.com This analysis reveals the distribution of deuterated species in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on the degree of deuteration, NMR spectroscopy is used to confirm the structural integrity of the molecule and the precise location of the deuterium atoms.

¹H NMR: In a proton NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of successful site-specific labeling.

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.gov A combination of ¹H and ²H NMR provides a comprehensive picture of the labeling outcome. nih.gov

A combined approach using both MS and NMR affords a comprehensive evaluation of the synthesized deuterated compound, confirming its isotopic enrichment, purity, and structural identity.

Below is a hypothetical data table illustrating the results from an HR-MS analysis for a batch of synthesized this compound, aiming for tri-deuteration.

IsotopologueMeasured Mass-to-Charge Ratio (m/z)Relative Abundance (%)Interpretation
d₀ (Unlabeled)316.17040.2Residual unlabeled parent compound.
d₁317.17670.8Partially deuterated impurity.
d₂318.18302.5Partially deuterated impurity.
d₃ (Target)319.189296.5Desired tri-deuterated product.
Total 100.0 Isotopic Purity (d₃): 96.5%

Advanced Analytical Methodologies Employing Lycopsamine N Oxide D3

Chromatographic Separation Techniques in Pyrrolizidine (B1209537) Alkaloid Research

Chromatographic separation is a critical step in the analysis of PAs, necessary to resolve individual alkaloids from a multitude of structurally similar compounds and matrix interferences. The choice of technique depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a well-established and robust method for the simultaneous analysis of PA free bases and their corresponding N-oxides. nih.govnih.gov The non-destructive nature of HPLC allows for the analysis of both forms in a single run without the need for chemical derivatization or reduction of the N-oxides. researchgate.net In these applications, Lycopsamine (B1675737) N-oxide-d3 is introduced into the sample at the beginning of the preparation process. Its co-elution with the target analyte, Lycopsamine N-oxide, allows it to serve as a reliable internal standard, correcting for any analyte loss during sample preparation and ionization suppression or enhancement in the MS source. lcms.cz

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.comnih.gov UHPLC-MS/MS methods are now considered the "gold standard" for PA analysis in food safety and research. researchgate.netmdpi.com The increased peak capacity and efficiency of UHPLC are particularly advantageous for separating isomeric PAs, such as lycopsamine and its epimer intermedine (B191556), which can be challenging to resolve using standard HPLC methods. mdpi.com The use of Lycopsamine N-oxide-d3 in UHPLC-MS/MS workflows is essential for achieving high-quality quantitative data, especially in complex matrices like honey, tea, and herbal supplements where matrix effects can be pronounced. mdpi.comlcms.cz

Gas Chromatography (GC) is less commonly employed for the analysis of PAs compared to LC techniques. This is primarily because PAs and their N-oxides are non-volatile and thermally labile, requiring a chemical derivatization step to increase their volatility before they can be analyzed by GC. researchgate.netmdpi.com This additional sample preparation step can be cumbersome and introduce variability. mdpi.com However, for specific targeted analyses where GC-MS is preferred, this compound would also require derivatization. In this scenario, it would serve as an ideal internal standard, accounting for inconsistencies in the derivatization reaction efficiency in addition to its usual role in correcting for extraction and detection variability.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) provides the high selectivity and sensitivity required for the detection and quantification of trace levels of PAs in diverse samples. When coupled with liquid chromatography, it offers a powerful tool for regulatory monitoring and research.

LC-MS and, more specifically, tandem mass spectrometry (LC-MS/MS), are the preferred techniques for PA analysis. researchgate.netresearchgate.net LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and enhances detection limits. researchgate.net The use of an isotopically labeled internal standard like this compound is fundamental to accurate quantification in LC-MS/MS methods. By calculating the ratio of the signal from the native analyte to the signal from the deuterated standard, analysts can achieve precise measurements that are independent of sample matrix effects and fluctuations in instrument performance. lcms.cznih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode used in tandem mass spectrometry for quantitative analysis. In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net

For this compound, the precursor ion would be its protonated molecule at m/z 319.4, reflecting its molecular weight of 318.38 g/mol plus a proton. medchemexpress.com The product ions are characteristic fragments resulting from the collision-induced dissociation of the precursor. These transitions are unique to the analyte and its deuterated standard, allowing for unambiguous detection and quantification even in the presence of co-eluting isomers or matrix components. The table below illustrates the typical MRM transitions used for the quantification and confirmation of Lycopsamine N-oxide and its deuterated internal standard.

Table 1. Example MRM Transitions for Lycopsamine N-oxide and its Deuterated Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Lycopsamine N-oxide316.2138.1120.1
This compound319.4138.1120.1

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule from its exact mass. The high resolving power of instruments like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the measurement of mass-to-charge ratios (m/z) to several decimal places. This accuracy is critical for differentiating between compounds with the same nominal mass but different elemental formulas.

In the context of analyzing pyrrolizidine alkaloids, HRMS is used to confirm the identity of compounds like Lycopsamine N-oxide. The theoretical exact mass of the protonated non-labeled Lycopsamine N-oxide ([M+H]⁺) is 316.1755 m/z. nih.gov For this compound, this mass would be shifted by the incorporation of three deuterium (B1214612) atoms. By measuring the accurate mass of an analyte and comparing it to the theoretical mass of this compound, analysts can unequivocally confirm its presence. This is particularly crucial in food safety and toxicology studies where correct identification is paramount.

The fragmentation pattern of the molecule under HRMS also provides structural information. For Lycopsamine N-oxide, characteristic fragment ions are observed, which helps in its identification. nih.govmassbank.eu The corresponding fragments for this compound would show a mass shift if the deuterium labels are on the fragmented portion of the molecule, further aiding in structural confirmation and ensuring the stability of the label.

Table 1: Accurate Mass Data for Lycopsamine N-oxide Isotopologues

Compound Formula Adduct Theoretical m/z
Lycopsamine N-oxide C₁₅H₂₅NO₆ [M+H]⁺ 315.1682

Note: Data is interactive and can be sorted by column headers.

Quadrupole Time-of-Flight (Q-ToF/MS) Applications

Quadrupole Time-of-Flight (Q-ToF) mass spectrometry combines the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. nih.gov This hybrid instrument is widely used in both targeted and non-targeted screening applications, making it ideal for the analysis of contaminants like pyrrolizidine alkaloids in complex samples such as honey, herbal supplements, and animal feed. nih.govbruker.com

In a typical Q-ToF workflow, the quadrupole (Q1) can be used to selectively filter for a specific precursor ion, such as the protonated molecule of this compound. This ion is then fragmented in the collision cell (Q2), and the resulting product ions are analyzed by the high-resolution ToF mass analyzer. semanticscholar.org This process, known as tandem mass spectrometry (MS/MS), generates a unique fragmentation spectrum that serves as a chemical fingerprint for the compound, providing a high degree of confidence in its identification.

The use of this compound is critical in Q-ToF applications for several reasons:

Identification Confirmation: It provides a reference spectrum and retention time to confidently identify the native analyte.

Quantitative Accuracy: As an internal standard, it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate quantification.

Retrospective Analysis: The high-resolution, full-spectrum data acquired by Q-ToF allows for retrospective analysis. If new pyrrolizidine alkaloids are suspected in a sample, the data can be re-examined for their presence without needing to re-run the sample. nih.gov

Internal Standard Applications Using this compound

The primary application of this compound is as an internal standard in quantitative analytical methods. medchemexpress.com An ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry.

Calibration Curve Development and Validation for Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analyte (Lycopsamine N-oxide) and a constant concentration of the internal standard (this compound). The curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

The use of an internal standard corrects for variations in sample injection volume, instrument response, and sample processing. researchgate.net Method validation for such an assay would typically involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. The nearly identical chromatographic behavior and ionization efficiency of this compound to its unlabeled counterpart ensure a robust and reliable calibration.

Table 2: Example Calibration Curve Data for Lycopsamine N-oxide using this compound as Internal Standard

Analyte Conc. (ng/mL) Analyte Response (Area) IS Response (Area) Response Ratio (Analyte/IS)
0.5 5,120 101,500 0.050
1.0 10,350 102,100 0.101
5.0 52,100 101,800 0.512
10.0 105,200 102,500 1.026
25.0 258,000 101,900 2.532

Note: Data is interactive and can be sorted by column headers. This data is illustrative.

Matrix Effect Compensation in Complex Samples

The "matrix effect" is a significant challenge in quantitative mass spectrometry, especially when analyzing complex biological or food samples. Co-eluting endogenous compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.

Because this compound is chemically and physically almost identical to the native analyte, it is affected by the matrix in the same way. medchemexpress.com Any ion suppression or enhancement experienced by the Lycopsamine N-oxide will also be experienced by the this compound. By using the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, leading to more accurate and reliable quantification.

Sample Preparation and Extraction Procedures in Research

Effective sample preparation is crucial for removing interfering substances and concentrating the analytes of interest before instrumental analysis. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of pyrrolizidine alkaloids from various matrices. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a chromatographic technique used to separate components of a mixture. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. sigmaaldrich.com Interfering compounds are washed away, and the purified analytes are then eluted with a different solvent.

A typical SPE procedure for extracting pyrrolizidine alkaloids like Lycopsamine N-oxide would involve the following steps:

Conditioning: The SPE cartridge, often packed with a reversed-phase sorbent like C18, is conditioned with a solvent such as methanol (B129727), followed by water or an aqueous buffer to activate the stationary phase. sigmaaldrich.com

Sample Loading: The sample, often pre-treated and with the this compound internal standard added, is loaded onto the cartridge. The analytes and the internal standard are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove matrix components that are not strongly retained, while the analytes of interest remain bound.

Elution: The retained analytes, including Lycopsamine N-oxide and this compound, are eluted from the cartridge using a stronger organic solvent. This eluate is then typically evaporated and reconstituted in a suitable solvent for injection into the LC-MS system.

The choice of sorbent and solvents is critical and depends on the specific properties of the analyte and the sample matrix. researchgate.net For polar compounds like N-oxides, polymeric reversed-phase sorbents can offer good retention and recovery.

QuEChERS Methodology Adaptation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for the extraction of pyrrolizidine alkaloids (PAs), including Lycopsamine N-oxide, from various food and feed samples. The use of this compound as an internal standard is integral to this adapted method to ensure accurate quantification by compensating for matrix effects and procedural losses.

The adaptation of the QuEChERS method for PA analysis typically involves an extraction step with an organic solvent, followed by a partitioning step using salts, and a subsequent clean-up step with dispersive solid-phase extraction (dSPE). For dry samples such as tea and spices, a hydration step with water may be necessary prior to the addition of the extraction solvent.

A general procedure for the QuEChERS-based extraction of Lycopsamine N-oxide, where this compound would be added as an internal standard, is as follows:

Sample Homogenization: The sample is homogenized to ensure uniformity.

Internal Standard Spiking: A known amount of this compound is added to the homogenized sample.

Extraction: An extraction solvent, typically acetonitrile (B52724), is added to the sample, followed by vigorous shaking. For certain matrices, acidified acetonitrile may be used to improve the extraction of pH-dependent compounds.

Partitioning: QuEChERS salts, commonly a mixture of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, are added to induce phase separation between the aqueous and organic layers.

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid matrix and aqueous phase.

Dispersive Solid-Phase Extraction (dSPE) Clean-up: An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) for the removal of pigments and sterols. The choice of sorbents depends on the matrix composition.

Final Analysis: After another centrifugation step, the final extract is collected and is ready for analysis by LC-MS/MS.

The adaptability of the QuEChERS method allows for modifications to the extraction solvent and dSPE sorbents to optimize the recovery of PAs like Lycopsamine N-oxide from diverse and complex matrices.

Solvent Extraction Optimization

The optimization of solvent extraction is crucial for achieving high recovery and reliable quantification of Lycopsamine N-oxide. The choice of extraction solvent and conditions is dependent on the physicochemical properties of the analyte and the sample matrix. Lycopsamine N-oxide, being a polar compound, requires polar solvents for efficient extraction.

Research on the extraction of PAs from various plant materials and food products has identified several key parameters for optimization:

Solvent Type and Composition: Acidified aqueous methanol or ethanol (B145695) are commonly employed for the extraction of PAs. For instance, a mixture of methanol and water (50:50, v/v) has been shown to be effective for extracting lycopsamine. researchgate.net The addition of an acid, such as formic acid or sulfuric acid, can enhance the extraction efficiency of PAs by converting them into their more soluble salt forms. For example, 0.05 M sulfuric acid in 50% methanol has been used effectively.

Temperature: Elevated temperatures can increase extraction efficiency by improving solvent penetration into the sample matrix. However, care must be taken to avoid the degradation of thermally labile compounds.

Extraction Time: The duration of the extraction process, whether it be maceration, sonication, or pressurized liquid extraction, needs to be sufficient to allow for the complete transfer of the analyte from the sample matrix to the solvent.

Solid-to-Solvent Ratio: An appropriate ratio of the sample amount to the solvent volume is necessary to ensure exhaustive extraction.

The following table summarizes the findings from a study on the effect of different solvents on the extraction of lycopsamine:

Extraction SolventRelative Extraction Efficiency
Methanol/Water (50:50)High
Methanol/Chloroform (15:85)Low
MethanolModerate
EthanolModerate

This table is based on data for the extraction of lycopsamine and indicates that a polar solvent mixture is most effective. researchgate.net

The use of this compound as an internal standard during method development allows for the precise evaluation of the extraction efficiency under different conditions, as it mimics the behavior of the native analyte throughout the extraction process.

Analytical Method Validation Parameters for Research Use

For research purposes, the validation of an analytical method ensures that it is suitable for its intended application. When using this compound as an internal standard for the quantification of Lycopsamine N-oxide, several key validation parameters are assessed.

Linearity and Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of Lycopsamine N-oxide, calibration curves are typically constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

The following table presents typical linearity and range data for the analysis of pyrrolizidine alkaloids, including lycopsamine, in different matrices.

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)
LycopsamineAqueous Samples1.32 - 440 ng> 0.99
Pyrrolizidine AlkaloidsHoney1 - 20 µg/kg> 0.99
Pyrrolizidine AlkaloidsHerbal Tea5 - 100 µg/kg> 0.99

This table compiles data from multiple sources demonstrating typical linear ranges for PA analysis. nih.govlcms.cz

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

The table below shows representative LOD and LOQ values for the analysis of lycopsamine and its N-oxide in various matrices.

AnalyteMatrixLODLOQ
LycopsamineAqueous Samples0.014 ng-
Pyrrolizidine AlkaloidsHoney0.05 - 0.17 µg/kg0.17 - 0.58 µg/kg
Lycopsamine N-oxideHoney-1 µg/kg

This table provides examples of detection and quantification limits for PAs in different sample types. nih.govpiwet.pulawy.plmedoteka-prokes.cz

Assessment of Recovery, Repeatability, and Reproducibility

Recovery: The recovery of an analytical method is the measure of its accuracy and is determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the true concentration. The use of an internal standard like this compound helps to correct for analyte losses during sample preparation.

Repeatability (Intra-day Precision): This is the precision of the method under the same operating conditions over a short interval of time. It is typically expressed as the relative standard deviation (RSD) of the results of replicate analyses.

Reproducibility (Inter-day Precision): This assesses the precision of the method between different days, analysts, or equipment. It is also expressed as RSD.

The following table summarizes recovery and precision data for the analysis of lycopsamine and other PAs.

AnalyteMatrixSpiking LevelRecovery (%)Repeatability (RSD %)Reproducibility (RSD %)
LycopsamineAqueous Samples-> 97%0.57 - 2.48%1.70 - 1.95%
Pyrrolizidine AlkaloidsHoney5, 50, 200 µg/kg81.2 - 106.3%1.5 - 13.3%3.3 - 17.8%
Pyrrolizidine AlkaloidsHerbal Tea-70 - 85%--

This table presents recovery and precision data from various studies on PA analysis. nih.govlcms.czpiwet.pulawy.pl

Research Applications in Metabolism and Pharmacokinetics of Pyrrolizidine Alkaloids Preclinical/in Vitro Models

Investigation of Absorption Mechanisms Using Labeled Compounds

The lower intestinal absorption of PA N-oxides compared to their corresponding parent PAs is a primary factor contributing to the differences observed in their toxicokinetics and toxic potency. researchgate.net Labeled compounds like Lycopsamine (B1675737) N-oxide-d3 are instrumental in delineating the specific mechanisms governing their transit across the intestinal barrier.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing a valuable tool for assessing the permeability and absorption mechanisms of xenobiotics. nih.govresearchgate.net Studies using this model have demonstrated that PA N-oxides generally exhibit lower intestinal permeability than their parent PA forms. researchgate.net

In a comparative study, the apparent permeability coefficient (Papp) for several PAs was found to be significantly higher than that of their corresponding N-oxides. researchgate.net While most PAs and PA N-oxides investigated were absorbed primarily via passive diffusion, a mechanistic study revealed that the transport of Lycopsamine N-oxide involved more than one mechanism. In addition to passive diffusion, its transport across the Caco-2 monolayer was mediated to a lesser extent by an efflux transporter, as indicated by an efflux ratio (Papp BA / Papp AB) between 2.31 and 3.41. researchgate.net This suggests an active transport process is partially responsible for its limited absorption. researchgate.net

Table 1: Comparative Intestinal Permeability of Pyrrolizidine (B1209537) Alkaloids and Their N-oxides in Caco-2 Monolayer Model

Note: Specific values for Lycopsamine N-oxide were part of a broader study. The table illustrates the general findings from that research.

Compound TypeApparent Permeability (Papp) Range (cm/s)Primary Transport MechanismAdditional Mechanisms Noted
Pyrrolizidine Alkaloids (PAs)(1.43–16.26) × 10⁻⁶Passive Diffusion-
PA N-oxides (including Lycopsamine N-oxide)< 1.35 × 10⁻⁶Passive DiffusionEfflux Transporter-Mediated (for Lycopsamine N-oxide)

Data sourced from a study on five pairs of PAs and their corresponding N-oxides. researchgate.net

The in situ single-pass intestinal perfusion (SPIP) model in research animals, such as rats, offers a more physiologically relevant system for studying intestinal absorption by maintaining an intact blood supply. nih.govijpsonline.comijpsonline.com This technique is widely used to predict the extent of drug absorption and to clarify the underlying mechanisms. ijpsonline.com

Elucidation of Metabolic Pathways of Pyrrolizidine Alkaloids and Their N-oxides

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their biotransformation. nih.gov While PA N-oxides are often considered less toxic than their parent PAs, their metabolic conversion is a critical area of study.

The metabolism of tertiary nitrogen-containing compounds often involves the formation of N-oxides, a pathway mediated by cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) enzymes located in hepatic microsomes. hyphadiscovery.comnih.gov The parent PA, lycopsamine, can undergo N-oxidation to form Lycopsamine N-oxide.

Conversely, a crucial step in the intoxication mechanism of PA N-oxides is their metabolic reduction back to the parent PAs. researchgate.netresearchgate.net This biotransformation has been shown to be mediated by both intestinal microbiota and hepatic cytochrome P450 monooxygenases. researchgate.net This reduction process effectively converts the less toxic N-oxide into the parent PA, which is a prerequisite for subsequent metabolic activation to toxic species. researchgate.net

Another metabolic pathway for pyrrolizidine alkaloids involves the hydrolysis of the ester linkages. This reaction cleaves the molecule, separating the necine base from the necic acid moieties. This process is generally considered a detoxification pathway, as the separated components are less toxic and more easily excreted. While detailed studies focusing specifically on the hydrolysis of Lycopsamine N-oxide are limited, this pathway is a recognized metabolic fate for PAs in general.

The primary mechanism of PA-induced toxicity stems from the formation of reactive metabolites. biosynth.com This process begins after the PA N-oxide is reduced to its parent PA (e.g., lycopsamine). researchgate.netresearchgate.net The parent 1,2-unsaturated PA is then metabolically activated by hepatic CYP enzymes through a dehydrogenation step. nih.gov This activation transforms the PA into highly reactive electrophilic intermediates, specifically dehydropyrrolizidine alkaloids (pyrrolic esters). nih.govevotec.com

Pharmacokinetic Profiling in Research Animal Models (Excluding Clinical Human Trials)

The use of deuterated standards, such as Lycopsamine N-oxide-d3, is a critical component in the accurate pharmacokinetic profiling of its non-labeled counterpart, Lycopsamine N-oxide, and other related pyrrolizidine alkaloids. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because they can compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Distribution and Elimination Studies in Non-Human Biological Systems

In typical preclinical studies involving rodent models, after administration of a PA, plasma, urine, feces, and various tissues are collected at different time points. The concentration of the analyte is then quantified using methods that would employ this compound.

General findings for pyrrolizidine alkaloid N-oxides indicate that they can be reduced to their corresponding toxic parent PAs by intestinal microbiota and hepatic enzymes. These parent PAs are then metabolized in the liver to reactive pyrrolic metabolites that can bind to cellular macromolecules, leading to toxicity. The elimination of these compounds and their metabolites occurs through both urine and feces. The precise quantification afforded by using this compound as an internal standard is essential for developing accurate models of these processes.

Turnover Rate Assessment for Parent Compounds and Metabolites

The assessment of the turnover rate, or the rate of metabolism and elimination, of Lycopsamine N-oxide and its metabolites relies on the accurate measurement of their concentrations over time in biological matrices. This compound is instrumental in these assessments.

In studies with other pyrrolizidine alkaloids, such as usaramine (B25058) in rats, significant sex-based differences in pharmacokinetics and N-oxide metabolism have been observed. For instance, after intravenous and oral administration, the clearance of usaramine was found to be significantly higher in male rats than in females. The formation of the N-oxide metabolite also showed sex-dependent variations. Such detailed kinetic analyses are made reliable through the use of stable isotope-labeled internal standards.

The metabolic conversion of PA N-oxides to their parent PAs is a key factor in their toxicity. Physiologically based kinetic (PBK) modeling for compounds like senecionine (B1681732) N-oxide and riddelliine N-oxide in rats has been used to predict the in vivo relative potency of the N-oxide compared to the parent PA. These models depend on precise kinetic data, which underscores the importance of accurate quantification using standards like this compound.

Metabolomics Research Utilizing Deuterated Lycopsamine N-oxide

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, deuterium-labeled compounds have several applications. While specific metabolomics studies centered on this compound as a metabolic probe are not widely published, its primary role is as an indispensable tool for the accurate quantification of related metabolites.

Deuterium (B1214612) labeling can be used to trace the metabolic fate of compounds in vivo. However, the more common application for commercially available deuterated compounds like this compound is in quantitative metabolomics. By adding a known amount of the deuterated standard to a biological sample, the corresponding non-labeled endogenous or exogenously administered compound can be measured with high precision. This is crucial for identifying and quantifying metabolic changes in response to exposure to toxins like pyrrolizidine alkaloids.

The use of stable isotope-labeled internal standards helps to correct for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma, urine, and tissue extracts. This ensures that the measured changes in metabolite levels are genuinely due to biological variation and not analytical artifacts.

Below is a table summarizing the key applications of this compound in research:

Research ApplicationRole of this compoundResearch Findings Enabled by this Application
Pharmacokinetic Studies Internal Standard for LC-MS QuantificationAccurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters of Lycopsamine N-oxide and other PAs.
Metabolism Studies Internal Standard for Metabolite QuantificationPrecise measurement of the formation of parent PAs from PA N-oxides and subsequent generation of toxic pyrrolic metabolites.
Toxicokinetic Modeling Internal Standard for Data AcquisitionDevelopment of physiologically based kinetic (PBK) models to predict the toxicity of PA N-oxides and inform risk assessments.
Metabolomics Internal Standard for Quantitative AnalysisReliable quantification of changes in the metabolic profile of a biological system upon exposure to pyrrolizidine alkaloids.

Biosynthesis and Occurrence of Lycopsamine N Oxide in Botanical Research

Pathways of Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants

The biosynthesis of pyrrolizidine alkaloids like lycopsamine (B1675737) is a complex process that begins with basic amino acids and involves several enzymatic steps. While research has identified key intermediates, some enzymes in the pathway are still under investigation. nih.govresearchgate.net

The established pathway for the necine base (the core pyrrolizidine structure) is as follows:

Initiation from Arginine: The pathway originates with the amino acid arginine, which is converted into the polyamines putrescine and spermidine. nih.govwikipedia.org

Formation of Homospermidine: The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). nih.govresearchgate.net HSS facilitates the formation of symmetric homospermidine from putrescine and spermidine. nih.gov

Oxidation and Cyclization: Homospermidine undergoes oxidation, a step believed to be mediated by copper-dependent diamine oxidases. mdpi.comnih.gov This oxidation leads to an intermediate that spontaneously cyclizes to form the pyrrolizidine ring system. wikipedia.org

Formation of the Necine Base: Further steps, including reduction, desaturation, and hydroxylation, convert the initial cyclized product into a necine base, such as retronecine, which is the core of lycopsamine. nih.govwikipedia.org

Esterification: The final step is the esterification of the necine base with a specific necic acid. nih.govresearchgate.net This joining of the two moieties, which are synthesized through separate pathways, forms the final alkaloid structure. uvic.ca

N-Oxidation: The conversion to the N-oxide form is a crucial modification. Pyrrolizidine alkaloid N-oxides are often the primary products of biosynthesis and represent the main form for transport and storage within the plant. nih.gov

Plant Species as Sources of Lycopsamine N-oxide (e.g., Boraginaceae, Asteraceae)

Lycopsamine N-oxide is not ubiquitous in the plant kingdom but is characteristic of specific plant families, primarily the Boraginaceae and Asteraceae. mdpi.com It is estimated that approximately 3% of the world's flowering plants produce PAs. mdpi.comwikipedia.org

Boraginaceae Family: This family is a well-documented source of a wide variety of PAs, including lycopsamine and its N-oxide. Numerous genera within this family are known to produce these compounds. For instance, species of Symphytum (comfrey), Amsinckia, and Cryptantha have been identified as significant sources. Research has shown that a specific chemotype of Amsinckia intermedia produces lycopsamine N-oxide almost exclusively. Similarly, high concentrations of lycopsamine N-oxide have been found in the endangered species Cryptantha crassipes.

Asteraceae Family: Within the Asteraceae family, PA production is largely confined to the tribes Senecioneae and Eupatorieae. Ageratum conyzoides, a member of the Eupatorieae tribe, is a known source of lycopsamine and its N-oxide.

Below is a table summarizing some of the key botanical sources of Lycopsamine N-oxide.

FamilyGenusExample Species
Boraginaceae SymphytumS. officinale (Comfrey)
AmsinckiaA. intermedia
CryptanthaC. crassipes
AnchusaNot specified
BoragoNot specified
EchiumE. vulgare
HeliotropiumNot specified
MesserschmidiaNot specified
Asteraceae AgeratumA. conyzoides (Goatweed)
EupatoriumNot specified

Influence of Environmental Factors on Lycopsamine N-oxide Accumulation in Plants

The production and accumulation of secondary metabolites like Lycopsamine N-oxide are not static but are influenced by a range of external environmental pressures. These factors can significantly alter the concentration of these defensive compounds within the plant.

Herbivory: As PAs serve as a chemical defense, their production is often influenced by the presence of herbivores. While herbivory generally induces higher production of defensive compounds, the effect can be complex. For example, one study on Jacobaea vulgaris found that root herbivory led to a significant decrease in the concentration of PAs, particularly the less toxic N-oxide forms, in the shoot tissues. nih.gov This suggests that damage to different plant parts can trigger varied chemical responses. nih.gov

Drought and Water Stress: Environmental stress, particularly water availability, plays a crucial role in PA N-oxide levels. Research has indicated that harsh and dry growing conditions can lead to an increase in the concentration of pyrrolizidine N-oxides. The high levels of lycopsamine and intermedine (B191556) N-oxides found in Cryptantha crassipes, a plant adapted to a dry ecosystem, support the hypothesis that drought stress can trigger higher accumulation of these compounds. Studies on other plants have also suggested a link between reduced nitric oxide levels during drought and an increase in the biosynthesis of polyamines, which are precursors to PAs. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Pyrrolizidine Alkaloids and Their N Oxides

Correlating Chemical Structure with Metabolic Fate

The metabolic fate of pyrrolizidine (B1209537) alkaloids (PAs) and their corresponding N-oxides is largely determined by their chemical structure. nih.gov These compounds are typically esters, composed of a necine base (a bicyclic amino alcohol) and one or more necic acids. nih.gov The structural diversity of PAs arises from the variety of necine bases and necic acids, as well as modifications like N-oxidation. nih.gov

The metabolism of PAs can proceed through three main pathways:

Hydrolysis: The ester linkages can be cleaved, breaking down the PA into its constituent necine base and necic acids.

N-oxidation: The tertiary nitrogen of the necine base can be oxidized to form a pyrrolizidine alkaloid N-oxide (PANO). nih.gov PAs are often present in plants as N-oxides. nih.govnih.gov

Oxidation: The necine base can be oxidized to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). This metabolic activation is a critical step in the expression of their toxicity. nih.gov

These reactive pyrrolic esters can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. nih.govfrontiersin.org The formation of these toxic metabolites is influenced by the structural features of the PA. For instance, the presence of a double bond in the 1,2-position of the necine base is often associated with enhanced toxicity. nih.gov

Metabolic PathwayDescriptionKey Structural Features Involved
HydrolysisCleavage of ester bonds, leading to detoxification.Ester groups at C-7 and/or C-9 of the necine base.
N-oxidationOxidation of the tertiary nitrogen to form a less toxic N-oxide.Tertiary nitrogen atom in the necine base.
Oxidation to Pyrrolic Esters (DHPAs)Bioactivation to highly reactive and toxic metabolites.Unsaturation at the 1,2-position of the necine base.

Stereochemical Influences on Metabolic Transformations

The stereochemistry of pyrrolizidine alkaloids plays a crucial role in their metabolic transformations and, consequently, their biological activity. The necine base and necic acids of PAs contain multiple chiral centers, leading to a variety of stereoisomers. nih.gov These stereochemical differences can significantly impact how the molecules are processed by metabolic enzymes.

Enzymatic reactions are often highly stereospecific. nih.gov This means that the three-dimensional arrangement of atoms in a PA molecule can determine whether it can bind to the active site of an enzyme and undergo a particular metabolic transformation. For example, the rate and extent of conversion of PAs to their toxic pyrrolic metabolites can be influenced by the stereochemistry of the necine base and the necic acid moieties.

Studies on different PA stereoisomers have shown that even minor changes in stereochemistry can lead to significant differences in their metabolic fate and toxicity. For instance, the inversion of a chiral center can alter the susceptibility of the molecule to enzymatic attack, leading to different metabolic profiles. nih.gov

Comparative Studies with Isomeric Pyrrolizidine Alkaloids (e.g., Intermedine (B191556) N-oxide, Echinatine N-oxide)

Lycopsamine (B1675737) N-oxide, Intermedine N-oxide, and Echinatine N-oxide are stereoisomers that provide a clear example of how stereochemistry influences the properties of pyrrolizidine alkaloids. nih.govplantaanalytica.com Lycopsamine and intermedine are epimers, differing in the stereochemistry at the C-2' position of the necic acid. plantaanalytica.com

Feeding studies with various PA stereoisomers in certain insects have demonstrated the specific nature of their metabolic pathways. For example, some insects have been shown to selectively convert certain PA stereoisomers into others. nih.gov This highlights the presence of enzymatic systems that can distinguish between and act upon different stereoisomers.

The subtle differences in the three-dimensional structures of these isomers can lead to variations in their interaction with metabolic enzymes and cellular targets, ultimately affecting their biological activity and toxic potential.

CompoundKey Stereochemical FeaturesRelationship to Lycopsamine N-oxide
Lycopsamine N-oxide(7R, 8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate N-oxideReference Compound
Intermedine N-oxideStereoisomer of Lycopsamine N-oxideEpimer, differs at the C-2' position of the necic acid.
Echinatine N-oxideStereoisomer of Lycopsamine N-oxideStereoisomer.

Advanced Spectroscopic and Computational Approaches in Lycopsamine N Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The process of N-oxidation significantly influences the chemical environment of the protons and carbons in the pyrrolizidine (B1209537) nucleus. This results in observable shifts in the NMR spectrum. A comparison between lycopsamine (B1675737) and its N-oxide reveals downfield shifts for the protons and carbons proximate to the nitrogen atom, a direct consequence of the deshielding effect of the newly introduced oxygen atom.

One- and two-dimensional NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all the proton and carbon signals in the molecule. researchgate.net For Lycopsamine N-oxide-d3, the deuterium (B1214612) labeling is typically at a non-exchangeable position on the necine base or the necic acid moiety. The primary effect of the three deuterium atoms would be the absence of the corresponding proton signal(s) in the ¹H-NMR spectrum and a characteristic multiplet in the ¹³C-NMR spectrum for the carbon atom attached to the deuterium, due to C-D coupling. The chemical shifts of the remaining protons and carbons in this compound are expected to be virtually identical to those of the non-deuterated compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences upon N-oxidation of Lycopsamine (Illustrative Data)

Atom PositionLycopsamine (δ ppm)Lycopsamine N-oxide (δ ppm)Expected for this compound (δ ppm)
H-5~3.5~4.2~4.2
H-8~4.0~4.8~4.8
C-5~65~75~75
C-8~70~80~80

Note: The table above provides illustrative chemical shift values to demonstrate the expected downfield shift upon N-oxidation. Actual values may vary depending on the solvent and experimental conditions. The data for this compound assumes deuteration at a position other than those listed.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary tool for its quantification and confirmation in complex matrices. nih.gov

The nominal mass of Lycopsamine N-oxide is 315.36 g/mol . biosynth.com The deuterated analogue, this compound, would have a molecular weight of approximately 318.38 g/mol . This mass shift of three units is a key identifier in mass spectrometric analysis.

Under electrospray ionization (ESI) in the positive ion mode, Lycopsamine N-oxide readily forms a protonated molecule [M+H]⁺ at m/z 316. nih.gov The fragmentation of this precursor ion provides a characteristic fingerprint for the molecule. Common fragmentation pathways for pyrrolizidine alkaloid N-oxides involve the loss of the N-oxide oxygen (a neutral loss of 16 Da), loss of water, and cleavage of the ester bond. mjcce.org.mknih.gov

For this compound, the fragmentation pattern is expected to be very similar to that of the non-deuterated compound, with the key difference being a 3-unit mass shift in the fragments that retain the deuterium label. For instance, if a fragment ion of the non-deuterated compound appears at m/z 'x', the corresponding fragment in the d3-analogue will appear at m/z 'x+3', provided the deuterium atoms are part of that fragment. This predictable mass shift is fundamental to the use of this compound as an internal standard in quantitative assays.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Lycopsamine N-oxide and this compound

Fragment Ion DescriptionLycopsamine N-oxide (m/z)This compound (m/z)
Protonated Molecule [M+H]⁺316319
Loss of Oxygen [M+H-16]⁺300303
Loss of Water [M+H-18]⁺298301
Necine base fragment138138 or 141*
Necic acid fragmentVariesVaries

*The m/z of the necine base fragment will depend on the position of the deuterium labeling.

Computational Chemistry and In Silico Modeling for Predicting Metabolic Transformations

While experimental studies provide invaluable data, computational chemistry and in silico modeling offer predictive insights into the metabolic fate of xenobiotics like Lycopsamine N-oxide. These approaches can be particularly useful in the early stages of toxicological assessment and for understanding the mechanisms of action of pyrrolizidine alkaloids.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein, such as a metabolizing enzyme. In the context of Lycopsamine N-oxide, these simulations can be used to model its interaction with cytochrome P450 enzymes, which are known to be involved in the metabolic activation of pyrrolizidine alkaloids. researchgate.net

By docking Lycopsamine N-oxide into the active site of relevant CYP450 isoforms (e.g., CYP3A4), researchers can predict the preferred binding orientation and identify key amino acid residues involved in the interaction. This information can help to rationalize the observed metabolic pathways and predict the formation of reactive metabolites. Molecular dynamics simulations can further refine these models by providing insights into the conformational changes of both the ligand and the protein over time, offering a more dynamic picture of the binding event. While specific studies on Lycopsamine N-oxide are limited, the principles of these techniques are broadly applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolic Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as metabolic rate or toxicity. For a series of related compounds like pyrrolizidine alkaloids, QSAR models can be developed to predict their metabolic parameters based on a set of calculated molecular descriptors.

These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, HOMO/LUMO energies), and topological indices. Once a statistically robust QSAR model is established, it can be used to predict the metabolic stability and potential for bioactivation of new or untested pyrrolizidine alkaloids, including their N-oxides. This approach can aid in prioritizing compounds for further experimental investigation and in risk assessment. Although specific QSAR models for Lycopsamine N-oxide metabolism are not widely reported, the methodology holds significant promise for the field of pyrrolizidine alkaloid toxicology. wur.nl

Future Directions in Research Involving Lycopsamine N Oxide D3

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The analysis of pyrrolizidine (B1209537) alkaloids in complex matrices such as honey, milk, herbal teas, and spices is notoriously challenging. mdpi.comfrontiersin.org These challenges stem from the low concentrations at which PAs often occur and the presence of numerous structural isomers and stereoisomers, such as lycopsamine (B1675737) and its epimer intermedine (B191556), which can be difficult to separate chromatographically. mdpi.comnih.gov

Future analytical method development is focused on overcoming these hurdles, with Lycopsamine N-oxide-d3 playing a pivotal role. The trend is moving towards ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap analyzers. mdpi.com These technologies offer superior mass accuracy and resolving power, but their full quantitative potential can only be realized with the use of appropriate internal standards.

This compound is ideally suited for this purpose. By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, scientists can accurately correct for any loss of analyte during sample extraction, cleanup, and ionization in the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantification, minimizing matrix effects and improving method precision and accuracy.

A significant future direction is the integration of ion mobility spectrometry (IMS) with LC-HRMS workflows. nih.gov IMS adds another dimension of separation based on the size, shape, and charge of the ion, offering the potential to resolve co-eluting isomers that traditional chromatography cannot. In the development and validation of such advanced, multi-dimensional techniques, this compound will be an indispensable tool for confirming peak identifications and ensuring the quantitative accuracy of methods designed to differentiate between closely related PAs.

Table 1: Comparison of Analytical Techniques for Pyrrolizidine Alkaloid (PA) Analysis

Technique Key Advantages Role of this compound Future Outlook
HPLC-MS/MS High sensitivity and selectivity; well-established for routine monitoring. Essential internal standard for accurate quantification and method validation. nih.gov Continued use for targeted analysis, with ongoing refinement for broader analyte scope.
UHPLC-HRMS High mass accuracy for confident identification of unknown PAs; retrospective data analysis. Crucial for ensuring quantitative accuracy in complex matrices and for validating new HRMS methods. mdpi.com Increasing adoption for comprehensive screening and quantification in food safety.

| LC-IMS-HRMS | Separation of isomers; provides additional structural information (Collision Cross Section). nih.gov | Enables precise tracking of the analyte through the multi-dimensional system; validates separation and quantification of isomers. | Emerging as a powerful tool for research and complex cases requiring isomer-specific analysis. |

Applications in Tracing Environmental Fate and Transport of Pyrrolizidine Alkaloids

Understanding how PAs move through the environment is crucial for predicting and mitigating contamination of the food chain. A key concern is the "horizontal transfer" of PAs, where alkaloids from a PA-producing weed could be absorbed by a neighboring crop plant, rendering it toxic. nih.gov

Future research will increasingly use stable isotope-labeled standards like this compound to trace these environmental pathways with high precision. By applying the deuterated compound to soil or a specific plant, researchers can follow its uptake by acceptor plants, its potential translocation to different plant tissues (roots, stems, leaves), and its persistence or degradation in the soil over time. nih.gov

These tracer studies are vital for assessing the real-world risk of PA contamination in agriculture. For instance, they can help determine safe distances between PA-producing weeds and crops or evaluate whether PAs from decaying plant material can be absorbed by subsequent crops. The high sensitivity of LC-MS/MS allows for the detection of even minute quantities of the deuterated tracer, providing clear evidence of transport pathways. The use of this compound as an internal standard ensures that measurements across different environmental matrices—from soil to various plant tissues—are reliable and comparable. nih.gov

Expanding the Use of Deuterated Standards for Mechanistic Biological Studies

Pyrrolizidine alkaloids exert their toxicity after being metabolized in the liver to reactive pyrrolic esters. The N-oxide forms, like lycopsamine N-oxide, are generally considered less toxic and are often the predominant form in plants. plantaanalytica.com However, they can be reduced back to the toxic parent PA by gut microbiota, creating a significant health risk.

This compound is an ideal tool for elucidating the complex metabolic pathways of PAs. Future in-vivo and in-vitro studies will use this deuterated tracer to investigate the pharmacokinetics and metabolism of PA N-oxides. By administering this compound and analyzing biological samples (e.g., plasma, urine, feces, tissue homogenates) with LC-MS/MS, researchers can precisely track its fate.

Key research questions that can be addressed include:

Rate and extent of N-oxide reduction: Determining the efficiency with which gut bacteria convert this compound back to its tertiary amine, lycopsamine-d3.

Bioavailability and distribution: Quantifying the absorption of the N-oxide from the gastrointestinal tract and its distribution to various organs, including the liver.

Metabolic activation: Tracing the conversion of the resulting lycopsamine-d3 into its reactive dehydropyrrolizidine alkaloid (DHP) metabolites and identifying the specific DNA and protein adducts formed.

These mechanistic studies are fundamental for improving toxicological risk assessments. Understanding the factors that influence the reduction and activation of PA N-oxides can help explain individual differences in susceptibility and provide a more accurate basis for regulatory limits in food and feed. mdpi.com

Role in Understanding Plant-Environment Interactions and Secondary Metabolite Function

PAs are secondary metabolites, compounds produced by plants primarily for defense against herbivores and pathogens. nih.gov The production and allocation of these chemical defenses are dynamic processes influenced by environmental factors such as nutrient availability, drought, and attack by pests.

Future research in plant ecophysiology can utilize this compound as a tracer to explore the dynamics of PA transport and storage within the plant. While plants biosynthesize their own alkaloids, studies involving the application of labeled compounds can reveal how these substances are mobilized and allocated in response to stress.

For example, researchers could apply this compound to the roots or leaves of a PA-producing plant and monitor its translocation to other tissues under different environmental conditions. This could answer questions such as:

Are PAs transported to tissues that are most vulnerable to herbivory?

Does the plant reallocate PAs from older leaves to newer, more valuable ones?

How does water stress or nutrient deficiency affect the transport and storage of these defensive compounds? nih.gov

Such studies would provide invaluable insight into the ecological function of PAs and the strategies plants use to deploy their chemical arsenal. The ability to accurately quantify the deuterated tracer in different plant tissues using LC-MS would be essential for mapping these internal allocation patterns and understanding the plant's response to its environment.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Lycopsamine
Intermedine
Pyrrolizidine Alkaloid (PA)

Q & A

Q. What are the primary mechanisms of Lycopsamine N-oxide toxicity, and how are they assessed in vitro?

  • Methodological Answer : Lycopsamine N-oxide induces hepatotoxicity via cytochrome P450-mediated metabolic activation to reactive pyrrolic derivatives, leading to DNA crosslinking and endoplasmic reticulum stress. In vitro assays using primary hepatocytes or HepG2 cells measure cytotoxicity (e.g., MTT assay) and apoptosis (TUNEL/DAPI staining). Genotoxicity is evaluated via comet assays or γ-H2AX foci detection .

Advanced Research Questions

Q. How do environmental factors influence the ratio of Lycopsamine to Lycopsamine N-oxide in plant tissues?

  • Methodological Answer : Drought stress and high UV exposure upregulate N-oxidation in plants (e.g., Cryptantha crassipes), increasing Lycopsamine N-oxide levels by >50% under arid conditions. Field studies paired with controlled greenhouse experiments (varying humidity/light) and LC-MS profiling can establish chemotype-environment correlations .

Q. How can researchers resolve contradictions in PA quantification data derived from different analytical platforms (e.g., TLC vs. LC-MS)?

  • Methodological Answer : Cross-validation using certified reference materials (CRMs) and spiked recovery experiments (e.g., 80–120% recovery range) ensures method accuracy. For TLC, densitometric calibration against retrorsine (a surrogate standard) improves reproducibility, while LC-MS/MS leverages isotopic internal standards (e.g., d3-labeled analogs) to mitigate matrix effects .

Q. What is the role of this compound in tracing PA metabolism in pharmacokinetic studies?

  • Methodological Answer : The deuterated form (d3) is used as a stable isotope tracer in mass spectrometry to monitor hepatic metabolism, including N-oxide reduction (to Lycopsamine) and cytochrome P450-mediated dehydrogenation. Time-course studies in rodent models with LC-HRMS enable kinetic modeling of bioactivation pathways .

Q. Which advanced spectral techniques are employed to differentiate this compound from structural isomers?

  • Methodological Answer : High-field NMR (e.g., 600 MHz) identifies stereochemical differences via NOESY correlations (e.g., C7 vs. C9 esterification). MS/MS fragmentation patterns (e.g., m/z 120.0809 for necine base cleavage) and ion mobility spectrometry further resolve isomers .

Q. How do Lycopsamine N-oxide interactions with co-occurring alkaloids modulate overall toxicity profiles?

  • Methodological Answer : Synergistic toxicity is assessed via isobolographic analysis in vitro. For example, co-exposure with intermedine N-oxide amplifies oxidative stress in hepatocytes, measured by glutathione depletion and ROS assays. Metabolomic profiling (UHPLC-QTOF) identifies shared pathways, such as NADPH oxidase activation .

Tables for Key Data

Analytical Technique Key Parameters Application Reference
HRAM LC-MS/MSm/z 300.1805 (Lycopsamine), 316.1755 (N-oxide)Quantification in honey and plant extracts
TLC-DensitometryRf = 0.42 (retrorsine), LOD = 0.2 μg/spotScreening in comfrey root extracts
Cytotoxicity AssayIC50 = 12 μM (HepG2 cells, 48h)Toxicity profiling
Environmental Factor Effect on N-oxide Ratio Reference
Drought stress↑ Lycopsamine N-oxide by 50–70%
High UV exposure↑ N-oxidation rate (2.5-fold)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.